2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-7-8-19(27-2)17(12-16)23-21-22-15(13-28-21)11-20(25)24-10-9-14-5-3-4-6-18(14)24/h3-8,12-13H,9-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKTPFROHJEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.
Attachment of the Dimethoxyphenyl Group: Through nucleophilic substitution or coupling reactions.
Formation of the Indole Moiety: Via Fischer indole synthesis or other indole-forming reactions.
Final Coupling: Combining the thiazole and indole intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the thiazole and indole moieties.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and indole structures can interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, affecting the function of the target protein.
Comparison with Similar Compounds
Structural Analogs with Thiazole Moieties
Key Observations :
Analogs with 2,5-Dimethoxyphenyl Substitutions
Key Observations :
- Both compounds share the 2,5-dimethoxyphenyl group, which in 25H-NBOH drives psychedelic activity via serotonin receptor agonism . However, the target’s thiazole-indolin scaffold may alter receptor affinity or selectivity.
- Electronic effects of the dimethoxyphenyl group (electron-donating methoxy) likely enhance π-stacking in both compounds, but steric differences due to the thiazole-indolin backbone could reduce CNS penetration compared to 25H-NBOH.
Indoline-Containing Analogs
| Compound Name | Core Structure | Functional Groups | Therapeutic Use |
|---|---|---|---|
| Target Compound | Indoline | Ethanone-linked thiazole | Hypothetical kinase inhibition |
| Sunitinib | Indole | Fluorophenyl, pyrrole | Anticancer (multi-kinase inhibitor) |
Key Observations :
- The indolin group in the target compound may confer metabolic stability, similar to sunitinib’s indole core. However, sunitinib’s fluorophenyl and pyrrole groups enable broader kinase inhibition.
Biological Activity
The compound 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that integrates a thiazole ring, an indole moiety, and a 2,5-dimethoxyphenyl group. This unique structure suggests potential biological activities that could be explored in medicinal chemistry, particularly in the context of antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.40 g/mol. The structural features include:
- Thiazole ring : Known for its role in various biological activities.
- Indole moiety : Commonly associated with neuroactive and anticancer properties.
- Dimethoxyphenyl group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiazole and indole structures often exhibit significant biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth through interference with cell wall synthesis. |
| Anticancer | Induction of apoptosis in cancer cells via modulation of signaling pathways. |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines through enzyme inhibition. |
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties by inhibiting bacterial growth. Thiazole derivatives are known to act as enzyme inhibitors, which could disrupt bacterial metabolism.
Anticancer Activity
The indole component is linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. The unique combination of the thiazole and indole moieties in this compound may enhance its efficacy against cancer cells.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties may stem from its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Case Studies and Research Findings
-
Anticancer Mechanism :
A study demonstrated that related thiazole-indole compounds can inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to their interaction with specific targets in the cell signaling pathways. -
Enzyme Inhibition :
Research showed that thiazole derivatives effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapy. The compound’s structure suggests it may similarly inhibit AChE, enhancing cognitive function. -
Inflammatory Response Modulation :
A study on thiazole derivatives indicated a significant reduction in nitric oxide production in macrophages, suggesting that the compound may modulate inflammatory responses by inhibiting nitric oxide synthase (iNOS).
The synthesis of 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions, including the formation of the thiazole ring from 2,5-dimethoxyaniline and appropriate thioamide derivatives under controlled conditions.
Proposed Synthetic Route:
- Formation of Thiazole Ring :
- React 2,5-dimethoxyaniline with thioamide derivatives.
- Use reagents such as phosphorus pentachloride or acetic anhydride under inert conditions.
- Functionalization :
- Introduce the indoline moiety through electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, and how do they influence reactivity?
- The compound contains a thiazole core substituted with a 2,5-dimethoxyphenylamino group and an indolin-1-yl ethanone moiety. The electron-donating methoxy groups on the phenyl ring enhance resonance stabilization, while the thiazole’s sulfur and nitrogen atoms facilitate hydrogen bonding and π-stacking interactions. The indoline group contributes rigidity, which may affect binding affinity in biological systems .
- Methodological Insight : X-ray crystallography or NMR (e.g., H, C, and 2D experiments) can confirm substituent positions and stereochemistry. Computational tools like DFT optimize geometry and predict electronic properties .
Q. What synthetic routes are commonly used to prepare thiazole-containing compounds like this target molecule?
- Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis, involving α-haloketones and thioureas. For this compound, a multi-step approach is likely:
Thiazole formation : React 2-bromo-1-(2,5-dimethoxyphenyl)ethanone with thiourea derivatives.
Indoline integration : Use nucleophilic substitution or coupling (e.g., Buchwald-Hartwig) to attach the indoline moiety .
- Critical Step : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions like over-alkylation .
Q. How can researchers characterize the purity and stability of this compound under experimental conditions?
- Analytical Methods :
- HPLC/GC-MS : Quantify purity and detect degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- pH-Dependent Stability Studies : Monitor hydrolysis of labile groups (e.g., methoxy, amide) in buffered solutions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Case Example : If experimental H NMR shows unexpected splitting for the thiazole protons, consider:
- Solvent Effects : Polar solvents may deshield protons.
- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering peak positions.
- Solution : Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) and compare with solid-state NMR or X-ray data .
Q. What strategies optimize the synthesis yield of 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone in multi-step reactions?
- Experimental Design :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency for indoline attachment.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation in cyclization steps .
- Yield Data : Pilot reactions under varying conditions (Table 1):
| Condition | Temperature (°C) | Catalyst Loading (%) | Yield (%) |
|---|---|---|---|
| Conventional Heating | 80 | 5 | 45 |
| Microwave | 120 | 2 | 72 |
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?
- Hypothesis : The thiazole and indoline groups may inhibit kinases or DNA topoisomerases via π-π stacking and hydrogen bonding.
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to crystallized protein structures (e.g., PDB ID 1ATP).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- In Vitro Validation : Enzyme inhibition assays (e.g., IC determination) correlate computational predictions with experimental data .
Q. What are the challenges in analyzing structure-activity relationships (SAR) for analogs of this compound?
- Key Issues :
- Steric Effects : Bulky substituents on the indoline ring may reduce bioavailability.
- Electronic Modulation : Electron-withdrawing groups on the phenyl ring could alter redox properties.
- SAR Workflow :
Synthesize analogs with modified substituents (e.g., -OCH → -CF).
Compare biological activity (e.g., IC) and logP values to establish trends.
Use QSAR models (e.g., CoMFA) to predict optimal modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Example : If computational models predict high permeability (e.g., Caco-2 > 5 × 10 cm/s) but in vivo studies show low bioavailability:
- Root Cause : Poor solubility or efflux by P-glycoprotein.
- Solutions :
- Formulation Adjustments : Use cyclodextrins or liposomal carriers.
- Structural Modifications : Introduce ionizable groups (e.g., -COOH) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
